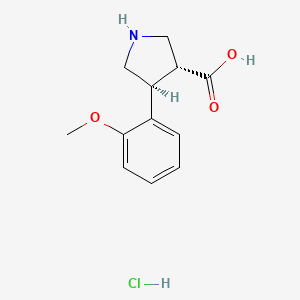

(+/-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Descripción

(+/-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1330750-51-0) is a pyrrolidine-based organic compound featuring a trans-configuration at the 3- and 4-positions of the pyrrolidine ring. The molecule includes a 2-methoxyphenyl substituent at the 4-position and a carboxylic acid group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₆ClNO₃, with a molecular weight of 265.71 g/mol. The trans stereochemistry and the electron-donating methoxy group at the ortho position of the phenyl ring are critical for its physicochemical and pharmacological properties . This compound is primarily utilized in pharmaceutical research as a building block for drug candidates, particularly in targeting central nervous system (CNS) receptors or enzymes due to its structural mimicry of bioactive motifs .

Propiedades

IUPAC Name |

(3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15;/h2-5,9-10,13H,6-7H2,1H3,(H,14,15);1H/t9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUHQXKTEUYPFQ-UXQCFNEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CNCC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H]2CNC[C@@H]2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-51-0 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(2-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

The synthesis of (+/-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and pyrrolidine.

Formation of Intermediate: The initial step involves the condensation of 2-methoxybenzaldehyde with pyrrolidine to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring structure.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Análisis De Reacciones Químicas

(+/-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like halides or amines to form substituted products.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or free acids.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural properties enable it to interact with biological systems effectively, making it valuable in drug formulation. Research indicates that derivatives of this compound have been explored for their potential therapeutic effects against conditions such as depression and anxiety disorders due to their influence on neurotransmitter systems .

Key Findings:

- Neurological Applications: Compounds derived from (+/-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride have shown promise in modulating receptor activity linked to neurotransmission.

- Case Study: A study demonstrated the efficacy of a related compound in enhancing serotonin levels in animal models, suggesting potential antidepressant properties.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard in various analytical methods. It aids researchers in ensuring the accuracy and reliability of results during drug testing and quality control processes. The compound's unique properties allow it to serve as a benchmark for calibrating instruments used in quantitative analysis .

Key Findings:

- Reference Standard: The compound is used to validate methods such as high-performance liquid chromatography (HPLC) and mass spectrometry.

- Data Table:

| Methodology | Application | Reference Standard Used |

|---|---|---|

| HPLC | Drug concentration analysis | This compound |

| Mass Spectrometry | Identification of pharmaceutical compounds | Same as above |

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studying receptor interactions and enzyme activities. It provides insights into biological pathways and mechanisms that underlie various physiological processes. Researchers have utilized this compound to explore its effects on metabolic pathways and cellular signaling .

Key Findings:

- Receptor Interaction Studies: Investigations into how this compound interacts with specific receptors have revealed its potential role in modulating biological responses.

- Case Study: A study focused on the inhibition of certain enzymes involved in metabolic pathways, demonstrating that derivatives of this compound can significantly alter enzyme activity.

Material Science

In material science, this compound's unique structural characteristics make it suitable for developing new materials. This includes applications in creating polymers with specific functionalities that can be tailored for diverse industrial uses .

Key Findings:

- Polymer Development: The compound has been explored for its ability to enhance the properties of polymeric materials, improving their mechanical strength and thermal stability.

- Research Example: Studies have shown that incorporating this compound into polymer matrices can lead to materials with enhanced electrical conductivity.

Academic Research

Universities and research institutions widely utilize this compound for various studies aimed at enhancing the understanding of chemical behavior and interactions within complex systems. This application spans multiple disciplines, including organic chemistry and pharmacology .

Key Findings:

- Chemical Behavior Studies: Research has focused on the reactivity and stability of this compound under different conditions, contributing to the broader knowledge base regarding pyrrolidine derivatives.

- Case Study: Academic projects have successfully synthesized novel derivatives based on this compound, leading to discoveries of new pharmacological activities.

Mecanismo De Acción

The mechanism of action of (+/-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and the pyrrolidine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.

Comparación Con Compuestos Similares

trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: 1392211-27-6)

trans-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: 1049978-59-7)

- Key Difference : Trifluoromethyl (-CF₃) group at the 2-position.

- This substitution is advantageous in CNS-targeting drug candidates but may reduce aqueous solubility .

- Similarity Score : 0.74 .

Halogen-Substituted Analogs

trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: N/A)

- Key Difference : Chloro (-Cl) substituent at the 2-position.

- Impact : Chlorine’s moderate electronegativity balances lipophilicity and polarity. The 2-chloro analog may exhibit improved metabolic stability compared to methoxy-substituted derivatives due to reduced oxidative metabolism .

- Hazard Profile : Includes warnings for acute toxicity (H302) and skin/eye irritation (H315, H319) .

(+/-)-trans-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: OMXX-281149-01)

- Key Difference : Chloro group at the meta (3-) position.

- Molecular weight increases slightly (C₁₁H₁₃Cl₂NO₂) compared to the target compound .

Brominated and Methylated Derivatives

trans-Methyl 4-(4-Bromophenyl)pyrrolidine-3-carboxylate Hydrochloride (Cat.No : L003771)

- Key Difference : Bromine at the 4-position and a methyl ester replacing the carboxylic acid.

- Impact : Bromine’s larger atomic radius enhances van der Waals interactions in hydrophobic binding pockets. The ester group improves cell membrane permeability but requires hydrolysis to the active carboxylic acid form in vivo .

Physicochemical and Pharmacological Data Table

Actividad Biológica

(+/-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (commonly referred to as trans-4-MPPC) is a compound of significant interest in pharmacological research, particularly for its role as an intermediate in the synthesis of various pharmaceuticals targeting neurological disorders. This article explores the biological activity of trans-4-MPPC, detailing its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₆ClNO₃

- Molecular Weight : 257.71 g/mol

- CAS Number : 1330750-51-0

Trans-4-MPPC has been implicated in several biological pathways, primarily due to its interaction with various receptors and enzymes. Research indicates that this compound may influence neurotransmitter systems, particularly those related to dopamine and serotonin, making it a candidate for studying neuropharmacological effects.

Key Mechanisms:

- Receptor Modulation : Trans-4-MPPC interacts with neurotransmitter receptors, which can alter synaptic transmission and neuronal excitability.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby affecting overall neurotransmitter levels.

Biological Activity Studies

Several studies have investigated the biological activity of trans-4-MPPC, focusing on its pharmacological effects and potential therapeutic applications.

Table 1: Summary of Biological Activity Studies

Case Studies

- Pharmacological Evaluation : A study conducted on rodents indicated that trans-4-MPPC administration resulted in improved motor function and reduced symptoms associated with Parkinson's disease models. This effect was attributed to enhanced dopaminergic signaling.

- Neuroprotective Effects : In vitro studies demonstrated that trans-4-MPPC could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent.

Applications in Pharmaceutical Development

Trans-4-MPPC serves as a crucial intermediate for synthesizing various pharmaceuticals aimed at treating neurological conditions such as depression and Parkinson's disease. Its ability to modulate neurotransmitter systems positions it as a valuable compound in drug development.

Table 2: Applications of Trans-4-MPPC

| Application Area | Description |

|---|---|

| Drug Development | Used in synthesizing compounds targeting neurological disorders. |

| Analytical Chemistry | Acts as a reference standard for drug testing and quality control. |

| Biochemical Research | Aids in studying receptor interactions and enzyme activities. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (±)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Core synthesis : Begin with a condensation reaction between 2-methoxybenzaldehyde and a pyrrolidine precursor, followed by cyclization under acidic conditions. Catalysts such as palladium or copper (e.g., Pd/C) in solvents like dimethylformamide (DMF) or toluene can enhance reaction efficiency .

- Optimization : Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediate steps. Adjust reaction time (12–24 hours) and temperature (80–100°C) to maximize yield. Post-synthesis, recrystallize the product using ethanol/water mixtures to improve purity (>90%) .

Q. Which analytical techniques are most effective for confirming the structural integrity and enantiomeric composition of this compound?

- Methodology :

- Structural confirmation : Combine nuclear magnetic resonance (NMR; ¹H and ¹³C) for functional group analysis and X-ray crystallography (using SHELX software) to resolve the trans-configuration .

- Enantiomeric analysis : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (80:20) to separate enantiomers. Validate results with polarimetry or circular dichroism (CD) spectroscopy .

Q. How should researchers approach the purification of (±)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride to achieve >90% purity in academic settings?

- Methodology :

- Purification steps : Perform column chromatography using silica gel (60–120 mesh) with a gradient eluent (e.g., dichloromethane/methanol 95:5 to 90:10). Follow with recrystallization in ethanol.

- Quality control : Use HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) to verify purity. Cross-reference with the Certificate of Analysis (COA) for batch-specific data .

Advanced Research Questions

Q. What methodologies are recommended for resolving the racemic mixture of trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride into its individual enantiomers?

- Methodology :

- Chiral resolution : Use diastereomeric salt formation with a chiral resolving agent (e.g., L-tartaric acid). Dissolve the racemate in hot ethanol, add the resolving agent, and isolate crystals via fractional crystallization .

- Alternative approach : Employ enzymatic resolution using lipases (e.g., Candida antarctica lipase B) in organic solvents to selectively hydrolyze one enantiomer .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the pharmacological potential of this compound?

- Methodology :

- Core SAR design : Synthesize derivatives with modifications at the methoxyphenyl or pyrrolidine moieties. Test in vitro bioactivity (e.g., enzyme inhibition assays for kinases or GPCRs).

- Data analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate structural changes with activity. Validate with dose-response curves (IC₅₀/EC₅₀) and statistical models (e.g., linear regression) .

Q. What strategies should be employed to address discrepancies between crystallographic data and computational modeling results for this compound's three-dimensional structure?

- Methodology :

- Refinement protocols : Re-analyze X-ray diffraction data using SHELXL for improved resolution. Adjust torsion angles and hydrogen-bonding networks to align with density functional theory (DFT) calculations.

- Cross-validation : Compare experimental NMR coupling constants (e.g., J-values for trans-diaxial protons) with predicted values from Gaussian 16 software. Resolve outliers by re-examining solvent effects or crystal packing .

Data Contradiction Analysis

- Purity discrepancies : If HPLC indicates >95% purity but elemental analysis shows deviations, verify via mass spectrometry to detect trace solvents or counterion variations .

- Stereochemical conflicts : When computational models predict a cis-configuration but crystallography confirms trans, re-examine NMR NOESY data for through-space correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.